

Protocol for synthesis of Fosaprepitant Morpholine Hydrochloride reference standards

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Compound of Interest

Compound Name: Fosaprepitant Morpholine
Hydrochloride

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Protocol for the Asymmetric Synthesis of **Fosaprepitant Morpholine Hydrochloride** Reference Standards

Executive Summary

Fosaprepitant dimeglumine is a critical neurokinin-1 (NK-1) receptor antagonist utilized globally for the prevention of chemotherapy-induced nausea and vomiting. Because fosaprepitant is a phosphoryl prodrug of aprepitant, both active pharmaceutical ingredients (APIs) share an identical, highly substituted morpholine core architecture[1]. The synthesis of this core is a recognized benchmark in asymmetric organic chemistry. For regulatory filing, impurity tracking, and API quality control, highly pure reference standards of this intermediate—specifically **Fosaprepitant Morpholine Hydrochloride** (CAS 1333998-27-8)—are strictly required. This application note details a self-validating, highly stereoselective protocol for synthesizing this reference standard.

Mechanistic Causality & Retrosynthetic Logic

The primary synthetic challenge in constructing the fosaprepitant morpholine core is establishing the (2R, 3S) cis-relationship across the morpholine ring. Early commercial routes

relied on Petasis reagent-mediated enol ether formation, which suffered from severe scalability issues, trace titanium heavy-metal contamination, and complex downstream hydrogenations[1].

To bypass these bottlenecks, this protocol utilizes a2[2].

- Stereochemical Relay: We begin with a crystallization-induced dynamic resolution to secure the (S)-morpholinone[3].
- Controlled Activation: The morpholinone is reduced to a lactol and immediately converted into a highly reactive trichloroacetimidate.
- Facial Selectivity: Upon Lewis acid activation, the imidate forms a rigid oxocarbenium ion. The extreme steric bulk of the incoming chiral alcohol, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, forces a nucleophilic attack exclusively from the less hindered face. This thermodynamically drives the formation of the required cis-acetal configuration without the need for transition-metal catalysts[2].

Self-Validating Experimental Workflows

Step 1: Synthesis and Resolution of N-Benzyl-(S)-3-(4-fluorophenyl)morpholin-2-one

- Procedure: Suspend racemic 4-fluorophenylglycine in an aqueous NaOH solution and react with 1,2-dibromoethane to form the racemic morpholinone. Resolve the mixture using Di-p-toluoyl-D-tartaric acid (D-DTTA) in acetonitrile to selectively precipitate the (S)-enantiomer. Following free-basing, protect the secondary amine by reacting the (S)-morpholinone with benzyl bromide (BnBr) and K_2CO_3 in dimethylformamide (DMF)[3].
- Mechanistic Causality: N-benylation is mandatory at this stage. An unprotected secondary amine will poison the Lewis acid catalyst in Step 3 and participate in unwanted side reactions during the imidate formation.
- Validation Checkpoint: The optical rotation of the isolated (S)-morpholinone must be positive. Chiral HPLC must confirm >99.5% enantiomeric excess (e.e.) before proceeding; any (R)-enantiomer present here will propagate as an inseparable diastereomer in the final product[3].

Step 2: Controlled Reduction and Trichloroacetimidate Formation

- Procedure: Dissolve the N-benzyl-(S)-morpholinone in anhydrous THF and cool to -78 °C. Add L-Selectride (1.1 eq) dropwise. Quench with saturated NaHCO₃ and extract the lactol. Redissolve the crude lactol in dichloromethane (DCM), cool to 0 °C, and add trichloroacetonitrile (1.5 eq) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
- Mechanistic Causality: L-Selectride is selected over standard borohydrides due to its immense steric bulk, which prevents the over-reduction of the lactone into an open-chain diol, firmly arresting the reduction at the lactol stage. During imidate formation, DBU (a strictly non-nucleophilic base) is critical to catalyze the addition without causing epimerization of the sensitive C3 stereocenter.
- Validation Checkpoint: TLC and LC-MS must confirm the complete disappearance of the lactol. The resulting trichloroacetimidate is highly moisture-sensitive and must be advanced to Step 3 immediately to prevent hydrolysis.

Step 3: Stereoselective Trans-Acetalization

- Procedure: Dissolve the imidate and (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol in an anhydrous cyclohexane/DCM mixture. Cool the reactor to -10 °C. Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq) dropwise and stir for 2 hours. Quench with basic alumina and filter.
- Mechanistic Causality: BF₃·OEt₂ promotes the expulsion of the trichloroacetamide leaving group, generating the oxocarbenium intermediate. The trifluoromethyl groups on the chiral alcohol dictate strict facial selectivity, yielding the (2R, 3S) cis-acetal[2].
- Validation Checkpoint: In-process chiral HPLC must verify a diastereomeric ratio (d.r.) of at least 98:2 (cis:trans). If the d.r. is suboptimal, a reslurry of the crude product in cold heptane is required to enrich the thermodynamically favored cis-isomer[2].

Step 4: Hydrogenolysis and Hydrochloride Salt Precipitation

- Procedure: Dissolve the N-benzyl acetal in methanol. Add 10% Pd/C catalyst and stir under H₂ gas (40 psi) for 12 hours. Filter the mixture through a Celite pad and concentrate the filtrate. Redissolve the resulting free base in anhydrous isopropanol (IPA). Introduce anhydrous HCl gas (or HCl in dioxane) until pH 2 is reached. Cool to 0 °C to crystallize the final product.
- Mechanistic Causality: Pd/C under H₂ cleanly cleaves the N-benzyl protecting group without inducing defluorination of the CF₃ or aryl-F groups. IPA is specifically chosen as the crystallization solvent because the target hydrochloride salt exhibits a steep solubility curve in it, allowing the reference standard to precipitate in ultra-high purity while organic impurities remain dissolved.
- Validation Checkpoint: The absence of the N-benzyl mass (m/z 528) on LC-MS confirms complete deprotection. The final white crystalline powder must yield a single peak on HPLC (>99.5% purity).

Pathway Visualization



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Figure 1: Stereoselective synthetic workflow for **Fosaprepitant Morpholine Hydrochloride**.

Quantitative Quality Metrics

Parameter	Specification Target	Analytical Method	Mechanistic Rationale for Specification
Overall Yield	45 - 50%	Gravimetric	Accounts for expected mass loss during the dynamic resolution and trans-acetalization steps.
Chemical Purity	> 99.5% a/a	HPLC (UV at 210 nm)	Ensures the absolute absence of des-fluoro or epimerized impurities critical for reference standard use.
Diastereomeric Excess	> 99.0% d.e.	Chiral LC	Validates the facial selectivity of the Lewis acid-catalyzed trans-acetalization.
Enantiomeric Excess	> 99.5% e.e.	Chiral LC	Confirms the integrity of the initial crystallization-induced resolution of the morpholinone.
Mass Spectrometry	m/z 438.1 [M+H] ⁺	ESI-LC/MS	Confirms the exact mass of the free base (C ₂₀ H ₁₈ F ₇ NO ₂).

References

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